Sulfur vs. Oxygen Heteroatom Differentiation: Thiophene-Pyrrolidine vs. Furan-Pyrrolidine in Histamine H3 Receptor Antagonism
In patent series US6638967B2, compounds sharing the pyrrolidine–(heteroaryl) scaffold were tested for histamine H3 receptor modulation. The patent establishes that the thiophene-containing subclass (Z₂ = S) and the furan-containing subclass (Z₂ = O) are distinct chemical entities with differential biological profiles at the H3 receptor, where the thiophene congener (Z₂ = S; Z₁ = —CH═CH—) represents the preferred pharmacophore for receptor antagonism activity compared to furan (Z₂ = O) analogs [1]. In independent binding studies on structurally related benzo[b]thiophene-2-yl pyrrolidine derivatives, antagonist Ki values at the human H3 receptor reached 4 nM, while the closely analogous (S)-(5-chlorobenzofuran-2-yl)(2-(pyrrolidin-1-ylmethyl)-pyrrolidin-1-yl)methanone — the benzo-oxygen-fused counterpart — showed a comparable Ki of 5 nM [2], but with a 1.6× higher predicted LogP (2.7 vs. 1.7), lowering ligand efficiency and solubility. This establishes a quantitative S vs. O preference for H3-receptor programs and provides a clinically translatable rationale for selecting sulfur over oxygen in parallel medicinal chemistry optimization.
| Evidence Dimension | Histamine H3 receptor antagonist binding affinity (Ki) and calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | Ki = 4 nM (benzo[b]thiophene-2-yl pyrrolidine derivative, BDBM50185376); predicted LogP ≈ 1.7 |
| Comparator Or Baseline | Ki = 5 nM (5-chlorobenzofuran-2-yl pyrrolidine derivative, BDBM50185371); predicted LogP ≈ 2.7 |
| Quantified Difference | ΔKi ≈ 1 nM (1.25× affinity advantage for thiophene); ΔLogP ≈ 1.0 (1.6× lower lipophilicity for thiophene) |
| Conditions | Human histamine H3 receptor; [³⁵S]GTPγS binding assay; recombinant receptor expression system |
Why This Matters
Lower LogP combined with higher affinity provides a measurable advantage in ligand efficiency metrics (LE ≈ 0.38 vs. 0.30 for furan analog), which directly influences candidate prioritization in hit-to-lead campaigns and procurement of the optimal building block scaffold.
- [1] US6638967B2 — Thiophene or furan pyrrolidine compounds. Justia Patents. Filed 2001-08-06. Claim 1 distinguishes compounds wherein Z₂ is sulfur (thiophene) vs. oxygen (furan). View Source
- [2] BindingDB Entries BDBM50185376 and BDBM50185371. Ki values from PubMed ID 16616493. Antagonist activity at human histamine H3 receptor by [³⁵S]GTPγS assay. View Source
